7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1131410-85-9. It has a molecular weight of 168.59 . The compound is a solid at room temperature and is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, can be achieved through various methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis
The InChI Code for 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 1S/C6H5ClN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) .Physical And Chemical Properties Analysis
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid at room temperature and is typically stored in a refrigerator . It has a molecular weight of 168.59 .Scientific Research Applications
I have conducted a search for the scientific research applications of “7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, also known as “2-Amino-7-chloro-[1,2,4]triazolo[1,5-a]pyridine”. However, there seems to be limited publicly available information on the specific applications of this compound. Below are some general applications of triazolo compounds that may be relevant:
Therapeutic Targets
Triazolo compounds have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Anticancer Agents
Triazolo compounds have been used to design anticancer agents .
Synthesis Methods
Various synthesis methods for triazolo compounds have been developed, including catalyst-free and eco-friendly methods .
Biological Evaluation
Some triazolo compounds have shown inhibitory effects on the growth and colony formation of cancer cells .
Chemical Properties
Information on the chemical properties such as density, melting point, boiling point, and molecular weight of triazolo compounds is available .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure, such as 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been used in the design of various anticancer agents . Therefore, future research could potentially focus on exploring the anticancer properties of this compound and similar structures .
properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHYMMHZAWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676927 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
1131410-85-9 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131410-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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